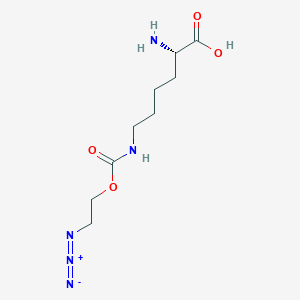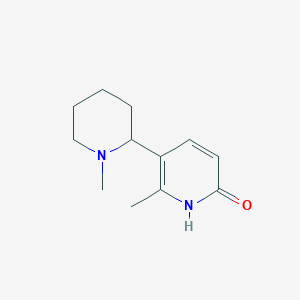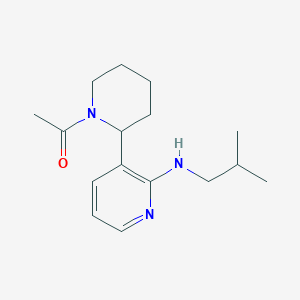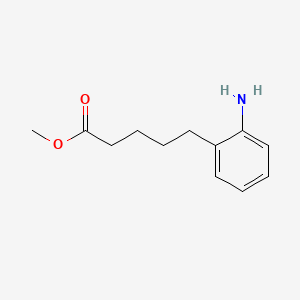
(S)-2-N-Fmoc-propane-1,2-diamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-N-Fmoc-propane-1,2-diamine HCl is a chemical compound that belongs to the class of Fmoc-protected amines. It is commonly used in peptide synthesis due to its ability to protect the amine group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of propane-1,2-diamine, with the hydrochloride (HCl) salt form enhancing its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-N-Fmoc-propane-1,2-diamine HCl typically involves the protection of the amine group of propane-1,2-diamine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amine is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-N-Fmoc-propane-1,2-diamine HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Coupling Reactions: The free amine group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions include deprotected amines and peptide-linked compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-2-N-Fmoc-propane-1,2-diamine HCl has a wide range of applications in scientific research:
Chemistry: It is extensively used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
Biology: The compound is used to synthesize peptide-based probes and inhibitors for studying biological processes.
Medicine: It is involved in the development of peptide-based therapeutics and diagnostic agents.
Industry: The compound is used in the production of custom peptides for research and pharmaceutical applications.
Mécanisme D'action
The primary mechanism of action of (S)-2-N-Fmoc-propane-1,2-diamine HCl involves the protection and deprotection of the amine group during peptide synthesis. The Fmoc group protects the amine from unwanted reactions, allowing for selective coupling with carboxylic acids. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-N-Boc-propane-1,2-diamine HCl: Similar to the Fmoc-protected compound but uses a Boc (tert-butyloxycarbonyl) group for protection.
(S)-2-N-Cbz-propane-1,2-diamine HCl: Uses a Cbz (benzyloxycarbonyl) group for protection.
Uniqueness
(S)-2-N-Fmoc-propane-1,2-diamine HCl is unique due to the specific properties of the Fmoc group, which provides stability and ease of removal under mild conditions. This makes it particularly suitable for applications in peptide synthesis where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C18H21ClN2O2 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1 |
Clé InChI |
LWOFWULBDZBXDL-YDALLXLXSA-N |
SMILES isomérique |
C[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
SMILES canonique |
CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)



